4-Bromophenyl isothiocyanate

Übersicht

Beschreibung

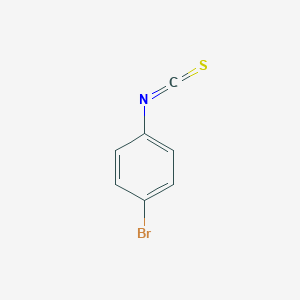

4-Bromophenyl isothiocyanate is an organic compound with the molecular formula C₇H₄BrNS and a molecular weight of 214.082 g/mol . It is also known by other names such as p-Bromophenyl isothiocyanate and Benzene, 1-bromo-4-isothiocyanato- . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isothiocyanate group. It is commonly used in organic synthesis and various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with thiophosgene (CSCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired isothiocyanate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities .

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

The molecular structure of 4-BPI, determined via X-ray crystallography, reveals an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 2.0215 nm, b = 0.8915 nm, and c = 0.4301 nm . Key structural insights include:

-

The NCS group lies in the same plane as the benzene ring, forming a bond angle of 153° with the Br–N connecting line.

-

The N–C–S bond angle deviates slightly from linearity at 176°, indicating steric or electronic distortions in the solid state .

-

Intermolecular Br···S interactions (0.6–0.8 nm) stabilize the crystal lattice, contributing to its volatility .

These structural attributes enhance electrophilicity at the thiocarbonyl carbon, facilitating nucleophilic attacks.

Table 1: Reaction Conditions and Yields for Thiazolo[5,4-b]pyridine Formation

| Entry | Substrate | Temperature | Time | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | 3-Amino-2-chloropyridine | 100°C | 24 h | Sabinene | 75% |

| 2 | 3-Amino-2-chloro-5-methylpyridine | 130°C | 2 h | Sabinene | 64% |

| 3 | 3-Amino-2-chloropyridine | 150°C (MW) | 1 h | Sabinene | 61% |

Key observations :

-

Microwave irradiation reduces reaction time from 24 h to 1 h with comparable yields .

-

Electron-donating groups (e.g., methyl) on the pyridine ring lower reactivity, necessitating higher temperatures .

The mechanism involves nucleophilic attack by the pyridine’s amine group on the thiocarbonyl carbon, followed by intramolecular cyclization and HCl elimination .

Nucleophilic Additions with Alcohols and Water

4-BPI undergoes nucleophilic addition with alcohols and water, though its reactivity is slower compared to phenyl isothiocyanate due to the electron-withdrawing bromine group. A kinetic study in dimethyl sulfoxide (DMSO) revealed:

Table 2: Second-Order Rate Constants (k₂) for Additions at 30°C

| Nucleophile | Solvent | k₂ (L mol⁻¹ s⁻¹) |

|---|---|---|

| H₂O | DMSO/H₂O | 0.012 |

| Ethanol | DMSO/EtOH | 0.008 |

Mechanistic insights :

-

DMSO enhances nucleophilicity via H-bonding with the hydroxylic reactant, accelerating the reaction compared to pure solvents .

-

The thiourea products (e.g., N-(4-bromophenyl)thiocarbamates) form via a concerted cyclic transition state involving proton transfer .

Comparative Reactivity with Other Isothiocyanates

The bromine substituent in 4-BPI reduces its reactivity relative to unsubstituted phenyl isothiocyanate:

| Compound | Relative Reactivity (vs. 4-BPI) |

|---|---|

| Phenyl isothiocyanate | 1.8× faster |

| p-Nitrophenyl isothiocyanate | 0.6× slower |

This trend aligns with the electron-withdrawing effects of substituents, which modulate electrophilicity at the thiocarbonyl carbon .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

4-BPITC is primarily used as a reagent in organic synthesis. It facilitates the introduction of isothiocyanate groups into organic molecules, which is crucial for synthesizing thioureas and other derivatives. The presence of the bromine atom enhances its reactivity compared to other isothiocyanates, making it a preferred choice for specific synthetic pathways .

Table 1: Comparison of Isothiocyanates

| Compound | Reactivity | Applications |

|---|---|---|

| 4-Bromophenyl Isothiocyanate | High | Synthesis of thioureas, protein labeling |

| Phenyl Isothiocyanate | Moderate | General organic synthesis |

| 4-Chlorophenyl Isothiocyanate | Moderate | Similar applications but less reactive |

Biological Applications

Enzyme Studies and Protein Labeling

In biochemical research, 4-BPITC is employed to study enzyme active sites and for protein labeling. Its ability to modify thiol groups makes it an effective tool for probing the structure and function of various proteins .

Antimicrobial and Anticancer Properties

Recent studies have investigated the antimicrobial and anticancer properties of compounds derived from 4-BPITC. For example, derivatives synthesized from this compound have shown promising results against various bacterial strains and cancer cell lines .

Case Study: Antimicrobial Activity

- Objective : To evaluate the efficacy of 4-BPITC derivatives against Gram-positive and Gram-negative bacteria.

- Method : Synthesis of thiourea derivatives using 4-BPITC.

- Results : Certain derivatives exhibited significant antibacterial activity, comparable to standard antibiotics .

Industrial Applications

Agrochemicals and Pharmaceuticals

The compound is also utilized in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as bioactive agents in drug development .

Mechanistic Studies

Biochemical Pathways Modulation

Research indicates that 4-BPITC can modulate numerous biochemical pathways related to cancer prevention. It affects cytochrome P450 enzymes, induces phase II detoxifying enzymes via Nrf2 activation, and inhibits various pathways involved in tumorigenesis .

Table 2: Mechanistic Insights

| Pathway/Target | Effect of 4-BPITC |

|---|---|

| Cytochrome P450 Enzymes | Inhibition |

| Nrf2 Activation | Induction of Phase II Enzymes |

| NF-kB Pathway | Inhibition |

| Apoptosis Induction | Enhanced |

Synthetic Routes and Derivatives

Synthesis of Thiourea Derivatives

One notable application involves synthesizing thiourea derivatives through reactions with amines. For instance, 4-BPITC reacts with substituted amines to form stable thioureas that exhibit biological activity .

Case Study: Synthesis Process

- Compound Used : this compound

- Reagents : Various substituted amines

- Outcome : Formation of thiourea derivatives with potential antimicrobial properties.

Wirkmechanismus

The mechanism of action of 4-bromophenyl isothiocyanate involves its ability to modify thiol groups in proteins and enzymes. This modification can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound targets specific molecular pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Phenyl isothiocyanate: Lacks the bromine atom, making it less reactive in certain reactions.

4-Chlorophenyl isothiocyanate: Contains a chlorine atom instead of bromine, which can affect its reactivity and applications.

2-Bromophenyl isothiocyanate: The bromine atom is positioned differently, leading to variations in chemical behavior.

Uniqueness: 4-Bromophenyl isothiocyanate is unique due to the presence of the bromine atom at the para position, which enhances its reactivity and makes it suitable for specific synthetic applications. Its ability to form stable thioureas and heterocyclic compounds further distinguishes it from other isothiocyanates .

Biologische Aktivität

4-Bromophenyl isothiocyanate (4-BPITC) is an organic compound with the molecular formula C₇H₄BrNS and a molecular weight of 214.082 g/mol. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, particularly in cancer chemoprevention and antimicrobial effects. This article provides a comprehensive overview of the biological activity of 4-BPITC, including its mechanism of action, biochemical properties, and relevant case studies.

4-BPITC exerts its biological effects primarily through the modification of thiol groups in proteins, influencing various cellular pathways. Its mechanisms include:

- Inhibition of Cytochrome P450 Enzymes : 4-BPITC inhibits certain cytochrome P450 enzymes, which are involved in drug metabolism and the activation of procarcinogens.

- Induction of Phase II Detoxifying Enzymes : It activates the Nrf2 pathway, leading to the upregulation of phase II detoxifying enzymes that protect cells from oxidative stress and carcinogenesis.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins.

- Cell Cycle Regulation : 4-BPITC influences cell cycle checkpoints, thereby inhibiting tumor cell proliferation.

This compound demonstrates several notable biochemical properties:

- Thiol Group Modification : It acts as a potent modifier of thiol groups, affecting protein function and signaling pathways.

- Antimicrobial Activity : Studies have shown that 4-BPITC exhibits antibacterial properties against various strains, including multidrug-resistant bacteria.

- Anticancer Potential : Research indicates that 4-BPITC possesses significant anticancer properties through its ability to modulate key signaling pathways involved in tumorigenesis.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Effects

A study utilizing the agar well diffusion method evaluated the antibacterial activity of compounds derived from this compound against NDM-producing bacteria. The results indicated significant inhibition zones, suggesting strong antimicrobial efficacy against resistant strains.

Case Study: Anticancer Properties

In vitro studies have demonstrated that 4-BPITC can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, treatment with 4-BPITC resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in breast cancer cells.

Pharmacokinetics

The pharmacokinetic profile of 4-BPITC suggests that it is metabolized via the mercapturic acid pathway. This involves conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation. The compound's stability can be influenced by environmental factors such as moisture.

Eigenschaften

IUPAC Name |

1-bromo-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQACWEBGSZBLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173594 | |

| Record name | 4-Bromophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-12-2 | |

| Record name | 4-Bromophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOPHENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT5DF1B5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Bromophenyl isothiocyanate?

A1: While the provided abstracts do not explicitly detail the spectroscopic properties of this compound itself, they describe its use as a reagent in organic synthesis. Based on its name, we can deduce the following:

Q2: How does this compound react with nucleophiles like amines?

A2: this compound readily reacts with amines, forming thiourea derivatives. This reaction is highlighted in several abstracts. For instance, in one study , it reacts with a substituted pyrroloquinoline, leading to a tetracyclic selenaheterocycle through a proposed mechanism involving a selenoureido intermediate. Similarly, another study utilizes the reaction with 2-hydrazinobenzimidazole to synthesize substituted pyrimidinone derivatives with potential antimicrobial activity.

Q3: Are there any insights into the crystal structures of compounds derived from this compound?

A3: Yes, the research provides details on the crystal structures of some derivatives. For example, one study determined the molecular structure of a thiaheterocycle synthesized using this compound and a pyrroloquinoline derivative via X-ray crystallography. This structural information can be valuable for understanding the conformation and potential binding interactions of similar compounds.

Q4: What are the potential applications of compounds synthesized using this compound?

A4: The research suggests that derivatives of this compound might possess interesting biological activities. For instance, pyrimidinone analogs synthesized using this compound were screened for antimicrobial activity . This highlights the potential of this compound as a building block for developing novel bioactive molecules.

Q5: Has this compound been used in studying biological systems?

A5: While not directly addressed in the provided abstracts, one study mentions the use of a radiolabeled analog, [35S]-4-bromophenyl isothiocyanate, in studying skin diseases in guinea pigs. Although lacking specifics, this suggests the compound or its derivatives might be valuable tools in investigating biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.